3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Overview
Description
3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, a pyrazole moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones.
Aromatic Substitution: The pyrazole derivative is then subjected to aromatic substitution reactions to introduce the pyridazinyl group.
Urea Formation: The final step involves the reaction of the substituted aromatic compound with an isocyanate to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its interaction with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiourea: Similar structure but with a thiourea linkage.
3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-4-5-19(14-16(15)2)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHCNHXZVJJPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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